molecular formula C22H26N2O3S B6072212 N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide

N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide

Cat. No.: B6072212
M. Wt: 398.5 g/mol
InChI Key: RDWQZLPLHCDKJY-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a dihydroindole moiety, and a sulfonyl group attached to a benzamide structure. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-11-12-19(15-20(16)22(25)23-18-8-3-2-4-9-18)28(26,27)24-14-13-17-7-5-6-10-21(17)24/h5-7,10-12,15,18H,2-4,8-9,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWQZLPLHCDKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The cyclohexyl group is introduced through a cyclohexylation reaction, while the dihydroindole moiety is added via a sulfonylation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
  • Compounds such as N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzoate and N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzenesulfonamide are structurally related and may exhibit similar properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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